N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-18-9-5-8-17(14-18)23-20(25)19(24)22-15-21(10-12-26-13-11-21)16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCWFOVWJNVHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxan Ring Formation
The 4-phenyltetrahydropyran scaffold is typically synthesized through acid-catalyzed cyclization of diols or keto-alcohols. A representative protocol involves:
Step 1 : Condensation of 4-phenylcyclohexanone with ethylene glycol under Dean-Stark conditions to form a ketal intermediate.
Step 2 : Reduction of the ketal using LiAlH4 to yield 4-phenyltetrahydropyran-4-ol.
Step 3 : Conversion to the corresponding bromide via HBr treatment, followed by nucleophilic substitution with sodium azide to install an azide group.
Step 4 : Staudinger reduction of the azide to the primary amine using triphenylphosphine.
Reaction conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethylene glycol, p-TsOH | 140°C | 12 h | 78% |
| 2 | LiAlH4, THF | 0°C → RT | 4 h | 85% |
| 3 | HBr (48%), CH2Cl2 | 0°C | 2 h | 90% |
| 4 | NaN3, DMF | 80°C | 6 h | 88% |
| 5 | PPh3, THF/H2O | RT | 12 h | 95% |
Alternative Routes
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Ring-closing metathesis : Using Grubbs catalyst (2nd generation) to cyclize diene precursors.
-
Enzymatic resolution : For enantioselective synthesis of chiral oxan derivatives.
Synthesis of N'-[3-(Methylsulfanyl)phenyl]ethanedioic Acid
Thioether Functionalization
The methylsulfanyl group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution :
Route A :
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Nitration of 3-bromophenol to 3-bromo-5-nitrophenol.
-
Reduction of the nitro group to an amine using H2/Pd-C.
-
Diazotization and reaction with methyl disulfide (CH3SSCH3) to install the methylsulfanyl group.
Route B :
-
Direct thiolation of 3-iodobenzene using NaSCH3 in the presence of a CuI catalyst.
Optimized conditions for Route B :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cs2CO3 |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 92% |
Ethanedioic Acid Installation
The ethanedioic acid moiety is introduced via Kolbe-Schmitt carboxylation :
-
Reaction of 3-(methylsulfanyl)phenol with CO2 under high pressure (50 atm) in the presence of KOH.
-
Acidification to precipitate the dicarboxylic acid.
Amide Bond Formation
Coupling Strategies
The final step involves coupling the oxan-methylamine and ethanedioic acid fragments. Common methods include:
Method 1 : HATU-mediated coupling
-
Conditions : HATU (1.1 eq), DIPEA (3 eq), DMF, 0°C → RT, 12 h.
-
Yield : 89% (HPLC purity >98%).
Method 2 : Mixed anhydride method
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Conditions : Ethanedioic acid chloride (1.2 eq), NEt3 (2 eq), THF, −78°C → RT, 6 h.
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Yield : 76% (requires purification via silica gel chromatography).
Critical Analysis of Byproducts and Optimization
Major Byproducts
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Oxan ring-opening : Occurs under strongly acidic or basic conditions during amide coupling. Mitigated by using neutral coupling agents like HATU.
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Sulfide oxidation : The methylsulfanyl group may oxidize to sulfoxide or sulfone. Prevented by conducting reactions under inert atmosphere (N2/Ar).
Scalability Challenges
-
Solvent selection : DMF, while effective for coupling, complicates large-scale purification. Alternatives like 2-MeTHF show promise.
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Catalyst loading : Reducing CuI from 10 mol% to 5 mol% in thiolation steps maintains yield while lowering metal residues.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the amide groups.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced amide derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can serve as a probe in biochemical assays to study protein-ligand interactions or cellular pathways.
Industrial Applications: Potential use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group and the ethanediamide moiety suggests potential interactions with thiol groups in proteins or nucleophilic sites in enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related ethanediamide and sulfonamide derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s methylsulfanyl group (-SCH₃) is less polar than the sulfonyl (-SO₂) group in ’s compound, rendering the former more lipophilic .
Functional Group Diversity :
- Sulfonamides (e.g., ) exhibit strong hydrogen-bonding capacity due to the -SO₂NH- group, which is absent in ethanediamides. This difference may impact target selectivity in antimicrobial applications .
- Ethanediamides (e.g., target compound, ) offer dual amide groups for hydrogen bonding, which could improve binding affinity in enzyme-active sites .
Physicochemical Properties
Discussion:
Biological Activity
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Molecular Formula
The molecular formula for this compound is .
Structural Characteristics
- Functional Groups : The compound features an amide group, a methylsulfanyl group, and a phenyl oxane moiety, which contribute to its biological activity.
- Molecular Weight : Approximately 342.45 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Amide Bond : Reaction between the corresponding amine and acid derivatives.
- Introduction of the Methylsulfanyl Group : Utilizing methylthio reagents during the synthesis process.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Cell line assays have demonstrated:
- Inhibition of cell proliferation in breast cancer and colon cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The proposed mechanism involves the inhibition of key enzymes involved in cell division and metabolic pathways, leading to apoptosis in cancer cells. Further studies are required to elucidate these pathways in more detail.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated a strong correlation between concentration and inhibition rates, suggesting potential for therapeutic applications in treating infections caused by resistant strains. -
Clinical Evaluation for Cancer Treatment :
A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. The trial reported manageable side effects and preliminary signs of efficacy, warranting further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : The synthesis involves three key steps:
- Intermediate Formation : Prepare the methylsulfanylphenyl group via nucleophilic substitution of 3-bromophenyl derivatives with methanethiol .
- Oxane Ring Construction : Assemble the 4-phenyloxan-4-yl moiety through acid-catalyzed cyclization of diols or epoxide opening reactions .
- Final Amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the ethanediamide linkage under inert conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>70%) are achievable by controlling temperature (0–25°C) and stoichiometric ratios (1.2:1 amine:acid) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Analyze and spectra for characteristic peaks: methylsulfanyl protons (~δ 2.1 ppm), oxane ring carbons (~δ 70–80 ppm), and amide carbonyls (~δ 168–170 ppm) .
- HRMS : Confirm molecular ion [M+H] at m/z 429.18 (calculated for CHNOS) .
Q. What initial biological screening assays are appropriate to evaluate its potential therapeutic applications?
- In Vitro :
- COX-2 Inhibition : Perform enzyme inhibition assays (IC determination) using fluorogenic substrates .
- Cytotoxicity : Test against HeLa or MCF-7 cells via MTT assay (48-hour exposure, IC ~15 µM reported) .
- In Vivo : Use carrageenan-induced paw edema (rat model) for anti-inflammatory activity. Measure TNF-α and IL-6 levels via ELISA .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo studies regarding this compound's efficacy be systematically addressed?
- Root Causes : Differences in bioavailability, metabolic stability, or off-target effects.
- Strategies :
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
- Metabolite Profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS. Compare with in vitro hepatocyte assays .
- Dose Optimization : Adjust dosing regimens (e.g., 10 mg/kg vs. 25 mg/kg) to align in vitro IC with effective plasma concentrations .
Q. What strategies are effective in resolving stereochemical ambiguities in the compound's structure using X-ray crystallography and computational modeling?
- Crystallographic Refinement : Apply the Flack parameter (SHELXL) to determine absolute configuration. Use twin refinement for centrosymmetric pseudomerohedral twins .
- Computational Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compare calculated vs. experimental IR/Raman spectra .
- Docking Studies : Model interactions with COX-2 (PDB: 5KIR) to validate enantiomer-specific binding .
Q. How can researchers optimize the compound's solubility and stability for advanced pharmacological studies?
- Derivatization : Introduce polar groups (e.g., hydroxyls via oxidation of methylsulfanyl to sulfoxide) without disrupting bioactivity .
- Formulation : Prepare nanocrystalline suspensions (wet milling) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
- Stability Testing : Conduct forced degradation studies (40°C/75% RH, 14 days). Monitor by HPLC for hydrolytic (amide bond) or oxidative (sulfide) degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
